molecular formula C29H33ClN4O4S B1684699 SU11606

SU11606

Cat. No.: B1684699
M. Wt: 569.1 g/mol
InChI Key: JXOCDHNKTVLZLD-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SU11606 involves several steps, starting with the preparation of the core indoline structure. The synthetic route typically includes the following steps:

    Formation of the indoline core: This involves the cyclization of appropriate precursors under specific conditions to form the indoline structure.

    Introduction of the sulfonamide group: This step involves the reaction of the indoline core with sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

    Attachment of the pyrrole moiety: The pyrrole moiety is introduced through a condensation reaction with the indoline-sulfonamide intermediate.

    Final modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions .

Chemical Reactions Analysis

SU11606 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SU11606 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

SU11606 exerts its effects by inhibiting the hepatocyte growth factor receptor, also known as c-Met. This receptor is involved in various cellular processes, including proliferation, survival, motility, and invasion. By inhibiting this receptor, this compound can block the signaling pathways that promote tumor growth and metastasis . The molecular targets and pathways involved include the inhibition of receptor phosphorylation and downstream signaling cascades .

Properties

Molecular Formula

C29H33ClN4O4S

Molecular Weight

569.1 g/mol

IUPAC Name

(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(3-morpholin-4-ylpropyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide

InChI

InChI=1S/C29H33ClN4O4S/c1-19-24(8-5-11-34-12-14-38-15-13-34)20(2)31-28(19)18-26-25-17-23(9-10-27(25)32-29(26)35)39(36,37)33(3)22-7-4-6-21(30)16-22/h4,6-7,9-10,16-18,31H,5,8,11-15H2,1-3H3,(H,32,35)/b26-18-

InChI Key

JXOCDHNKTVLZLD-ITYLOYPMSA-N

SMILES

CC1=C(NC(=C1CCCN2CCOCC2)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O

Isomeric SMILES

CC1=C(NC(=C1CCCN2CCOCC2)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O

Canonical SMILES

CC1=C(NC(=C1CCCN2CCOCC2)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O

Appearance

yellow solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SU11606;  SU 11606;  SU11606.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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